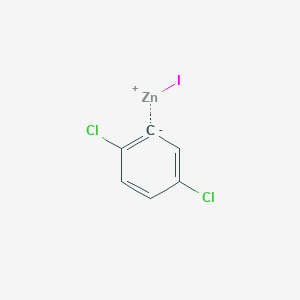

2,5-Dichlorophenylzinc iodide

Übersicht

Beschreibung

2,5-Dichlorophenylzinc iodide is a chemical compound used in scientific research for various purposes. It is a highly reactive organozinc compound that is used as a reagent in organic synthesis, including cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2,5-Dichlorophenylzinc iodide is valuable in the synthesis of various heterocyclic compounds. This process is crucial in the formation of biorelated polycyclic compounds and demonstrates the utility of 2,5-Dichlorophenylzinc iodide in organic synthesis, especially in the context of creating complex molecular structures (Zengming Man et al., 2016).

Facilitation of Coupling Reactions

The compound plays a significant role in facilitating coupling reactions. This is evident in studies involving organozinc iodides derived from active zinc treatment. These reactions are instrumental in the cross-coupling processes that yield various products, highlighting the compound's versatility in chemical synthesis (R. Rieke et al., 2011).

Magnetic Properties Research

Research into the magnetic properties of various compounds often utilizes 2,5-Dichlorophenylzinc iodide. This includes studies on stable radicals and their behavior in different conditions, providing insights into the properties of materials at a molecular level (Christos P. Constantinides et al., 2011).

Development of Conducting Polymers

The compound has been used in the solid-state synthesis of conducting polymers. This is particularly relevant in the field of materials science, where the electrical conductivity of polymers is a key area of interest (H. Meng et al., 2003).

Photolysis and Atmospheric Studies

2,5-Dichlorophenylzinc iodide contributes to studies involving the photolysis of various compounds. Understanding the absorption and photolysis rates of such compounds is vital for atmospheric chemistry research (O. Rattigan et al., 1997).

Ionic Conductivity Studies

Research into the ionic conductivity of various compounds often incorporates 2,5-Dichlorophenylzinc iodide. These studies are significant for the development of new materials with specific electrical properties (I. Jerman et al., 2008).

Exploring Reaction Mechanisms

This compound is also used in studies exploring the reaction mechanisms of various chemical processes. This research is fundamental to understanding complex chemical reactions and the development of new synthetic methods (Gábor Krajsovszky et al., 2005).

Biological Activity Studies

In the field of medicinal chemistry, 2,5-Dichlorophenylzinc iodide is used in the synthesis of compounds with potential biological activity. These studies contribute to the development of new drugs and therapeutic agents (G. H. Sayed et al., 2003).

Catalysis Research

The compound is significant in catalysis research, particularly in studies involving the carbonylation of organic iodides. This research has implications for industrial processes and the development of more efficient catalysts (R. Takeuchi et al., 1986).

Fluorescence Studies

2,5-Dichlorophenylzinc iodide is used in the synthesis of fluorescent probes, contributing to advancements in the field of imaging and diagnostics (Lingling Li et al., 2008).

Eigenschaften

IUPAC Name |

1,4-dichlorobenzene-6-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGDLRHRVNWNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[C-]C=C1Cl)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorophenylzinc iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)